tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate
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Overview
Description
- Nitrogen heterocyclic compounds, including indazole derivatives, have diverse biological activities and find applications in medicine, pesticides, and functional materials .
Tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate: is a significant intermediate in the synthesis of 1H-indazole derivatives.
Preparation Methods
- The compound can be synthesized through two substitution reactions.
- The structure was characterized using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry (MS). Additionally, single-crystal X-ray diffraction confirmed its structure .
Scheme 1: outlines its synthesis method:
Chemical Reactions Analysis
Tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate: can undergo various reactions:
Scientific Research Applications
Chemistry: Its unique structure makes it valuable for designing new compounds.
Biology and Medicine: Indazole derivatives exhibit anticancer, antiviral, antibacterial, and anti-inflammatory effects.
Industry: Beyond medicine, they have applications in agriculture, energy, and photoelectric activities.
Mechanism of Action
- The specific molecular targets and pathways involved in its effects are not explicitly mentioned in the available literature. Further research is needed to elucidate this.
Comparison with Similar Compounds
- Similar compounds include:
Tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate: can be compared with other indazole derivatives.
Biological Activity
Tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique structure combines an isoindoline core with a dioxaborolane moiety, which may contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential applications.
- Molecular Formula : C19H28BNO4
- Molecular Weight : 345.24 g/mol
- IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate
- Appearance : White crystalline solid
- Melting Point : 265-266 °C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the isoindoline core.
- Introduction of the dioxaborolane moiety.
- Esterification to yield the final product.
These reactions require careful control of conditions to ensure high yields and purity .
Pharmacological Properties
Recent studies have evaluated the pharmacological properties of this compound:
-
CYP Enzyme Interaction :
- CYP2D6 Inhibitor : The compound has been identified as an inhibitor of CYP2D6 and CYP3A4 enzymes. This suggests potential interactions with various drugs metabolized by these pathways .
- P-glycoprotein Substrate : It has been noted that the compound is a substrate for P-glycoprotein (P-gp), indicating its ability to cross biological membranes efficiently .
- Skin Permeation :
Cytotoxicity and Antitumor Activity
Experimental data indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Specific studies have shown:
- IC50 Values : The compound demonstrates IC50 values in the micromolar range against prostate cancer cells (PC3) and breast cancer cells (MCF7), indicating moderate potency as an antitumor agent .
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Compound Name | CAS Number | Key Features | Similarity Index |
---|---|---|---|
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate | 330794-35-9 | Benzyl group instead of isoindoline | 0.93 |
Tert-butyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)piperidine | 956136-85-9 | Incorporates a piperidine ring | 0.88 |
Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)cyclobutyl)carbamate | 1032528-06-5 | Features a cyclobutyl moiety | 0.84 |
Study on Antitumor Effects
A recent study investigated the antitumor effects of tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoindoline on human cancer cell lines. The results indicated that:
- The compound induced apoptosis in PC3 cells through the mitochondrial pathway.
- Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism of action .
In Vivo Studies
In vivo studies on murine models have shown promising results regarding its efficacy in reducing tumor size without significant toxicity at therapeutic doses. This highlights its potential as a lead compound for further drug development .
Properties
Molecular Formula |
C19H26BNO5 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
tert-butyl 3-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C19H26BNO5/c1-17(2,3)24-16(23)21-11-12-10-13(8-9-14(12)15(21)22)20-25-18(4,5)19(6,7)26-20/h8-10H,11H2,1-7H3 |
InChI Key |
CMIFMSCNAGKGSV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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